5-Chloro-4-ethyl-2,3-dihydroinden-1-one
Description
Overview of the Indenone Scaffold in Synthetic Chemistry and Material Science
The indenone scaffold, a fused bicyclic system consisting of a benzene (B151609) ring fused to a cyclopentenone ring, is a privileged structural motif in organic chemistry. rsc.org This framework is not only a component of numerous natural products but also serves as a versatile building block in the synthesis of complex molecules. rsc.orgguidechem.com The reactivity of the enone system within the indenone core allows for a variety of chemical transformations, making it a valuable synthon for constructing diverse molecular architectures. researchgate.net
In synthetic chemistry, indenones are key intermediates in the preparation of a wide range of organic compounds. guidechem.com Well-established synthetic strategies, such as Friedel-Crafts acylation and alkylation, Nazarov cyclization, and various transition metal-catalyzed reactions, are employed to construct the indenone framework. researchgate.netbeilstein-journals.org These methods provide access to a plethora of substituted indenones, each with potentially unique properties and applications. organic-chemistry.orgrsc.org
The significance of the indenone scaffold extends into material science, where its derivatives have been explored for their potential in developing organic functional materials. rsc.org The rigid and planar nature of the indenone system, combined with the ability to introduce various functional groups, makes these compounds suitable candidates for applications in organic light-emitting diodes (OLEDs), dyes, and fluorophores. rsc.org
Research Significance of Substituted 2,3-Dihydroinden-1-ones, with Emphasis on 5-Chloro-4-ethyl-2,3-dihydroinden-1-one
Substituted 2,3-dihydroinden-1-ones, also known as indanones, are a class of compounds that have garnered significant attention due to their broad spectrum of biological activities and applications as precursors in drug discovery. guidechem.combeilstein-journals.org The introduction of substituents onto the indenone scaffold can profoundly influence the molecule's physical, chemical, and biological properties. For instance, the position and nature of the substituent can modulate the electronic properties of the aromatic ring and the reactivity of the ketone functionality.
The synthesis of 5-chloro-1-indanone (B154136), a closely related compound, is well-documented and typically involves the intramolecular Friedel-Crafts cyclization of a substituted propionyl chloride with a chlorinated benzene derivative. google.comgoogle.com It is plausible that a similar synthetic strategy could be adapted for the preparation of this compound.
Given that substituted indanones are precursors to various bioactive compounds, it is conceivable that this compound could serve as a valuable intermediate in the synthesis of novel molecules with potential applications in medicinal chemistry or material science. rsc.orgnih.gov Further research into the synthesis and characterization of this specific derivative would be necessary to fully elucidate its properties and potential applications.
Data Tables
Table 1: General Properties of 2,3-Dihydroinden-1-one
| Property | Value |
| IUPAC Name | 2,3-dihydro-1H-inden-1-one |
| Molecular Formula | C₉H₈O |
| Molecular Weight | 132.16 g/mol |
| Appearance | Solid |
| Melting Point | 38-41 °C |
| Boiling Point | 243-245 °C |
Table 2: Physicochemical Properties of Related Chloro-Substituted Indenones
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Chloro-1-indanone | 4-chloro-2,3-dihydroinden-1-one | 15115-59-0 | C₉H₇ClO | 166.60 nih.gov |
| 5-Chloro-1-indanone | 5-chloro-2,3-dihydroinden-1-one | 42348-86-7 | C₉H₇ClO | 166.60 nih.gov |
| 6-Chloro-1-indanone | 6-chloro-2,3-dihydroinden-1-one | 14554-69-1 | C₉H₇ClO | 166.60 |
Structure
3D Structure
Properties
Molecular Formula |
C11H11ClO |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
5-chloro-4-ethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11ClO/c1-2-7-8-4-6-11(13)9(8)3-5-10(7)12/h3,5H,2,4,6H2,1H3 |
InChI Key |
ONGPZHUKKMNZBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1CCC2=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Chloro 4 Ethyl 2,3 Dihydroinden 1 One and Analogues
Strategies for the Construction of the 2,3-Dihydroinden-1-one Core
The formation of the fused five-membered ring of the indanone system is the key challenge in its synthesis. Various strategies have been developed, broadly categorized into intramolecular cyclizations, multicomponent reactions, and transition metal-catalyzed processes.
Intramolecular Cyclization Approaches
Intramolecular reactions, where a ring is formed by connecting two ends of a single molecule, are among the most common and direct methods for synthesizing the indanone core.
Intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis. masterorganicchemistry.comnih.gov This reaction typically involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, such as an acyl chloride, onto the aromatic ring. The reaction is promoted by a Lewis acid or a strong protic acid, which facilitates the generation of an acylium ion electrophile that then attacks the aromatic ring to close the five-membered ring.
Commonly used catalysts and reagents include:
Polyphosphoric acid (PPA): A viscous liquid that serves as both a catalyst and a solvent, often requiring elevated temperatures. d-nb.info
Aluminum chloride (AlCl₃): A powerful Lewis acid typically used with the corresponding acyl chloride. nih.gov
Sulfuric acid (H₂SO₄): A strong protic acid used for cyclization. beilstein-journals.org A patented process for preparing 5-chloro-2,3-dihydro-1H-inden-1-one involves adding a solution of 3-chloro-1-(4-chlorophenyl)-1-propanone to sulfuric acid at 90-150°C. google.com
Trifluoromethanesulfonic acid (TFSA): A strong acid that can effect cyclization under milder conditions. beilstein-journals.org
Metal triflates (e.g., Tb(OTf)₃): These can catalyze the reaction, sometimes under microwave-assisted, environmentally benign conditions. beilstein-journals.org
The choice of catalyst and reaction conditions can be crucial for achieving high yields and, in the case of substituted benzenes, for controlling the regioselectivity of the cyclization. For instance, the P₂O₅ content in PPA has been shown to switch the regioselectivity in the synthesis of certain methoxy-substituted indanones. d-nb.info
Table 1: Examples of Intramolecular Friedel-Crafts Acylation for Indanone Synthesis
| Precursor | Catalyst/Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Phenylpropanoic acid | PPA | Heat | 1-Indanone (B140024) | High | beilstein-journals.org |
| 3-(4-Chlorophenyl)propionyl chloride | AlCl₃ | Dichloromethane | 5-Chloro-1-indanone (B154136) | Good | |
| 3-Chloro-1-(4-chlorophenyl)-1-propanone | H₂SO₄ | 90-150°C | 5-Chloro-1-indanone | ~70% | google.com |
Beyond Friedel-Crafts reactions, several other ring-closing strategies are employed for dihydroindenone synthesis.
Nazarov Cyclization: This reaction is a powerful method for constructing cyclopentenones, including the indanone system, via the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone (or dienone). d-nb.infoacs.org The reaction can be promoted by various Lewis acids (e.g., Cu(OTf)₂, Cu(ClO₄)₂) or strong protic acids (e.g., TFA, H₂SO₄). beilstein-journals.org Recent advances have established catalytic versions of the Nazarov cyclization that proceed under mild conditions. acs.org Photochemical variants of the Nazarov cyclization have also been reported. beilstein-journals.orgresearchgate.net
Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of unsaturated rings of various sizes. wikipedia.orgorganic-chemistry.org For indanone synthesis, a suitable diene precursor tethered to an aromatic ring can be cyclized using ruthenium-based catalysts, such as Grubbs' first or second-generation catalysts. organic-chemistry.orgnih.gov While highly effective for many ring systems, its application directly to the indanone core is less common than other methods but remains a viable strategy, particularly for complex analogues. drughunter.com The driving force for the reaction is often the formation of volatile ethylene. wikipedia.org
Multicomponent Reaction Strategies toward Dihydroindenone Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. nih.gov Several MCRs have been developed for the synthesis of highly substituted indanone and spiro-indanone derivatives. nih.gov
For example, a three-component reaction of ninhydrin, malononitrile (B47326), and a binucleophile can lead to complex indene-fused heterocyclic scaffolds. nih.gov Another approach involves the Passerini reaction of indane-1,2,3-trione, isocyanides, and carboxylic acids to produce sterically congested 2,2-disubstituted indane-1,3-diones. researchgate.net These methods are particularly valuable for rapidly building molecular complexity and exploring chemical diversity around the indanone core.
Transition Metal-Catalyzed Synthetic Routes to the 2,3-Dihydroinden-1-one System
Transition metal catalysis provides a diverse and powerful toolkit for the synthesis of the 2,3-dihydroinden-1-one system, often proceeding through mechanisms distinct from classical cyclizations. bohrium.com
Palladium-Catalyzed Reactions: Larock and coworkers developed an efficient synthesis of 1-indanones via the palladium-catalyzed cyclization of 3-(2-iodoaryl)propanenitriles. beilstein-journals.org This reaction is compatible with a wide variety of functional groups. Other palladium-catalyzed methods include carbonylative cyclizations of unsaturated aryl iodides. organic-chemistry.org
Rhodium-Catalyzed Reactions: Rhodium catalysts have been used in the asymmetric isomerization of racemic α-arylpropargyl alcohols to yield chiral β-substituted 1-indanones. beilstein-journals.org Rhodium has also been employed in [2+2+1] cycloadditions, such as the Pauson-Khand reaction, and for intramolecular 1,4-additions. organic-chemistry.orgwikipedia.org
Cobalt-Catalyzed Pauson-Khand Reaction: The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.org When performed intramolecularly with a substrate containing both an alkene and an alkyne tethered to an aromatic ring, it can efficiently construct the indanone framework. thieme-connect.de The reaction was originally mediated by stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈), but catalytic versions have since been developed. wikipedia.orgthieme-connect.deyoutube.com
Nickel-Catalyzed Reactions: Nickel-catalyzed reductive cyclization of enones has been shown to be an effective method for producing indanones with high enantiomeric induction. organic-chemistry.org
Table 2: Overview of Transition Metal-Catalyzed Routes to Indanones
| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Carbonylative Cyclization | Unsaturated aryl iodides | Good to excellent yields | organic-chemistry.org |
| Rhodium (Rh) | Asymmetric Isomerization | Racemic α-arylpropargyl alcohols | High enantioselectivity | beilstein-journals.org |
| Cobalt (Co) | Pauson-Khand Reaction | Enynes | Forms cyclopentenone core | wikipedia.orgyoutube.com |
| Nickel (Ni) | Reductive Cyclization | Enones | High enantiomeric induction | organic-chemistry.org |
Stereoselective Synthesis of 2,3-Dihydroinden-1-one Systems
The synthesis of specific stereoisomers (enantiomers or diastereomers) of substituted indanones is crucial when these compounds are intended for biological applications, as different stereoisomers can have vastly different activities. Asymmetric synthesis aims to control the formation of new stereogenic centers. du.ac.inmsu.edu
Catalytic Asymmetric Nazarov Cyclization: By using a chiral catalyst, the Nazarov cyclization can be rendered enantioselective. Furthermore, a tandem sequence involving a Nazarov cyclization followed by an electrophilic trapping step (e.g., fluorination) can create two new stereocenters with high diastereoselectivity. acs.orgnih.gov For example, a Cu(II) complex can catalyze the tandem Nazarov cyclization/electrophilic fluorination of polarized enones to afford fluorine-containing 1-indanone derivatives with high trans diastereoselectivity. acs.orgnih.gov
Rhodium-Catalyzed Asymmetric 1,4-Addition: The enantioselective synthesis of chiral 3-aryl-1-indanones can be achieved through the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. The use of a chiral phosphine ligand, such as MonoPhos, can induce high enantioselectivity, leading to products with excellent enantiomeric excess (ee). organic-chemistry.org
Chiral Auxiliary-Controlled Reactions: In this approach, an achiral starting material is temporarily attached to a chiral molecule known as a "chiral auxiliary." du.ac.in This auxiliary directs the stereochemical outcome of a subsequent reaction. For instance, in the Pauson-Khand reaction, a chiral auxiliary can be attached to either the alkene or alkyne moiety to control the facial selectivity of the cycloaddition, leading to an enantiomerically enriched product after removal of the auxiliary. thieme-connect.de
These stereoselective strategies are essential for accessing optically active 2,3-dihydroinden-1-one derivatives, which are critical for the development of new chiral drugs and materials.
Asymmetric Induction in Dihydroindenone Synthesis
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a chemical reaction, leading to an optically active product from an achiral or racemic starting material. msu.edu In the synthesis of dihydroindenones, achieving high enantioselectivity is crucial for applications where specific stereoisomers exhibit desired biological activity. Several powerful strategies have been developed to this end.
One of the most effective methods is transition-metal-catalyzed asymmetric synthesis. Rhodium-catalyzed asymmetric intramolecular 1,4-addition has been successfully employed to produce chiral 3-aryl-1-indanones with excellent enantioselectivities. nih.govacs.org This process typically involves the cyclization of α,β-unsaturated precursors in the presence of a rhodium catalyst and a chiral ligand, such as MonoPhos. acs.org The chiral ligand coordinates to the metal center, creating a chiral environment that directs the reaction to favor the formation of one enantiomer. Similarly, iridium-catalyzed asymmetric hydrogenation of 3-arylindenones provides another robust route to enantioenriched 3-arylindanones. researchgate.net
Another approach is the use of chemoenzymatic methods. This strategy often involves the kinetic resolution of a racemic mixture of intermediates, such as halogenated dihydroindenols, using enzymes like lipases. nih.gov In a typical enzymatic kinetic resolution, one enantiomer of the racemic substrate is selectively acylated or hydrolyzed at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting enantiomer (as unreacted starting material). nih.govnih.gov
| Method | Catalyst/Enzyme | Key Feature | Typical Enantiomeric Excess (ee) |
| Asymmetric 1,4-Addition | Rhodium / Chiral Phosphine Ligand (e.g., MonoPhos) | Creates chiral center during C-C bond formation and cyclization. | Up to 95% acs.org |
| Asymmetric Hydrogenation | Iridium / Chiral Ligand | Stereoselective reduction of a double bond in an indenone precursor. | Good to excellent researchgate.net |
| Enzymatic Kinetic Resolution | Lipases (e.g., from Candida antarctica) | Selective acylation/hydrolysis of one enantiomer in a racemic mixture. | Moderate to high (up to 95%) nih.gov |
Control of Stereochemistry in Substituent Introduction
Controlling the stereochemistry during the introduction of substituents is paramount for synthesizing complex molecules with multiple stereogenic centers. This control can be achieved through either substrate-controlled or reagent-controlled strategies.
In reagent-controlled synthesis, a chiral reagent or catalyst is used to influence the stereochemical outcome of the reaction. The rhodium- and iridium-catalyzed reactions mentioned previously are prime examples of reagent-controlled processes, where the chiral ligand dictates the facial selectivity of the addition or hydrogenation step. nih.govresearchgate.net Chiral auxiliaries represent another powerful reagent-controlled method. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. This approach allows for the formation of a desired stereoisomer, after which the auxiliary can be cleaved and potentially recycled.
In substrate-controlled synthesis, the existing stereochemistry in the starting material directs the stereochemistry of the newly formed stereocenter. For instance, in the asymmetric lithiation of N-Boc-pyrrolidine, an existing chiral center, in combination with a chiral ligand like (-)-sparteine, directs the deprotonation and subsequent electrophilic attack to a specific position, thereby controlling the stereochemistry of the new substituent. nih.gov While this example is for a different heterocyclic system, the principle of an existing chiral center influencing the approach of reagents to create a new one is a fundamental concept in stereocontrolled synthesis.
Functionalization and Derivatization Strategies for 2,3-Dihydroinden-1-ones
The 2,3-dihydroinden-1-one scaffold is a versatile template that can be modified through various functionalization and derivatization reactions to generate a library of analogues. These modifications can be targeted at either the aromatic benzene (B151609) ring or the five-membered carbocyclic ring.
Aromatic Substitution Reactions on the Benzene Ring of Indenones
The benzene ring of the indenone core is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions in organic chemistry. wikipedia.org In these reactions, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. msu.edu The regioselectivity of the substitution (i.e., which hydrogen is replaced) is governed by the electronic properties of the substituents already present on the ring. talkingaboutthescience.com The fused five-membered ring generally acts as an ortho-, para-directing group, while the carbonyl group is a deactivating, meta-directing group.
Common electrophilic aromatic substitution reactions include:
Halogenation : Introduction of a halogen (Cl, Br, I) using a halogen source and a Lewis acid catalyst (e.g., Cl₂/AlCl₃ or Br₂/FeBr₃). masterorganicchemistry.comstudymind.co.uk
Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation : Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.
Friedel-Crafts Acylation : Introduction of an acyl group (-COR) using an acyl halide or anhydride and a Lewis acid catalyst. researchgate.net
| Reaction | Reagents | Electrophile |
| Chlorination | Cl₂ / AlCl₃ or FeCl₃ | Cl⁺ |
| Bromination | Br₂ / FeBr₃ | Br⁺ |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ |
| Sulfonation | SO₃ / H₂SO₄ | SO₃ |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ |
Alkylation and Acylation of the Five-Membered Ring
The five-membered ring of the dihydroindenone can be functionalized at the C2 position, which is alpha (α) to the carbonyl group. The protons on this carbon are acidic and can be removed by a suitable base to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles.
Alkylation : The reaction of the indanone enolate with an alkyl halide (e.g., ethyl iodide) introduces an alkyl group at the C2 position.
Acylation : The reaction of the enolate with an acyl halide (e.g., acetyl chloride) introduces an acyl group at the C2 position.
These reactions expand the molecular complexity and provide access to a wider range of derivatives. For instance, subsequent intramolecular cyclization of appropriately alkylated indanones has been achieved using cobalt catalysis. nih.gov
Introduction of Halogen Substituents, such as Chlorine, at Position 5
The introduction of a chlorine atom at the C5 position of the dihydroindenone ring can be accomplished through several synthetic strategies. One direct method is the intramolecular Friedel-Crafts acylation of a suitably substituted 3-arylpropionic acid precursor. For example, the synthesis of 5-chloro-1-indanone can be achieved through the cyclization of 3-(3-chlorophenyl)propionic acid. nih.gov This reaction is typically promoted by a strong acid or a Lewis acid, which facilitates the formation of an acylium ion that then attacks the aromatic ring to close the five-membered ring.
Alternatively, direct halogenation of the indanone aromatic ring via electrophilic substitution is possible. mt.com However, the regiochemical outcome depends on the directing effects of the existing substituents. For an unsubstituted 1-indanone, the fused alkyl portion of the five-membered ring is an activating ortho-, para-director, while the carbonyl is a deactivating meta-director. The positions ortho and para to the alkyl portion are C6 and C4, while the position meta to the carbonyl is C5 and C7. The interplay of these effects will determine the product distribution.
Regiochemical Control in Derivatization Processes
Regiochemical control is essential for the synthesis of a specific isomer like 5-Chloro-4-ethyl-2,3-dihydroinden-1-one. The final position of incoming substituents is determined by a combination of steric and electronic factors.
In electrophilic aromatic substitution, the directing effects of existing groups are the primary determinant of regioselectivity. Electron-donating groups (e.g., alkyl, alkoxy) activate the ring and direct incoming electrophiles to the ortho and para positions. Electron-withdrawing groups (e.g., carbonyl, nitro) deactivate the ring and direct to the meta position. talkingaboutthescience.com
In some cases, reaction conditions can be tuned to favor a specific regioisomer. For example, in the synthesis of indanones from arenes and α,β-unsaturated carboxylic acids using polyphosphoric acid (PPA), the concentration of P₂O₅ in the PPA can dramatically influence the regiochemical outcome. d-nb.info It has been shown that PPA with a high P₂O₅ content can favor the formation of one regioisomer, while PPA with a lower P₂O₅ content can favor another. d-nb.info This demonstrates that careful selection of reagents and conditions is a powerful tool for achieving regiochemical control in the synthesis of complex indanone derivatives.
Spectroscopic and Structural Characterization Methodologies for 2,3 Dihydroinden 1 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govpsu.eduresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. nih.gov For derivatives of 2,3-dihydroinden-1-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for unambiguous structural assignment. nih.govpsu.eduresearchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysisnih.govpsu.edu
The ¹H NMR spectrum of 5-Chloro-4-ethyl-2,3-dihydroinden-1-one provides critical information about the number, type, and connectivity of protons within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic and aliphatic protons.
The ethyl group at the C4 position will exhibit a characteristic quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3-), arising from spin-spin coupling. The protons on the five-membered ring, specifically at the C2 and C3 positions, will appear as multiplets, typically in the aliphatic region of the spectrum. The aromatic protons will resonate in the downfield region, and their splitting patterns will be influenced by the chloro and ethyl substituents on the benzene (B151609) ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| C2-H₂ | ~2.7 | Triplet |
| C3-H₂ | ~3.0 | Triplet |
| Ethyl -CH₂- | ~2.8 | Quartet |
| Ethyl -CH₃ | ~1.2 | Triplet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysisnih.govpsu.edu
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The most downfield signal is typically attributed to the carbonyl carbon (C1) of the ketone group, appearing around 200 ppm. The aromatic carbons will resonate in the range of 120-150 ppm, with the carbon attached to the chlorine atom (C5) showing a characteristic shift. The aliphatic carbons of the ethyl group and the five-membered ring (C2 and C3) will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C=O) | ~205 |
| Aromatic Carbons | 120 - 150 |
| C2 | ~25 |
| C3 | ~36 |
| Ethyl -CH₂- | ~23 |
| Ethyl -CH₃ | ~15 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)researchgate.nettamu.edusdsu.edu
To definitively assign the proton and carbon signals and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another. epfl.ch For instance, it would show a correlation between the methylene and methyl protons of the ethyl group, and between the protons at C2 and C3.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons, by observing their long-range couplings to nearby protons. epfl.ch
Mass Spectrometry (MS) for Molecular Formula Determinationchemicalbook.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemicalbook.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Compositionchemicalbook.comsci-hub.se
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the precise elemental composition. sci-hub.se For this compound (C₁₁H₁₁ClO), HRMS would confirm the presence and number of chlorine, carbon, hydrogen, and oxygen atoms based on the exact mass. The presence of the chlorine atom would be evident from the characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak. youtube.com
Vibrational Spectroscopy: Infrared (IR) and Ramannih.govresearchgate.netchemicalbook.com
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.saamericanpharmaceuticalreview.com
In the IR spectrum of this compound, a strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the region of 1680-1720 cm⁻¹. The spectrum would also show characteristic bands for C-H stretching of the aromatic and aliphatic groups, as well as C-Cl stretching vibrations. nist.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| C=O (Ketone) | Stretch | 1680 - 1720 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C-Cl | Stretch | 600 - 800 |
Characteristic Functional Group Frequencies and Band Assignments
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 2,3-dihydroinden-1-one derivatives, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration. In the parent compound, 1-indanone (B140024), this band appears around 1700 cm⁻¹. The exact position of this band is sensitive to the electronic effects of substituents on the aromatic ring.
For this compound, the presence of a chlorine atom at the 5-position is expected to influence the carbonyl stretching frequency. The electron-withdrawing nature of the chloro group via the inductive effect would typically lead to a slight increase in the C=O stretching frequency compared to the unsubstituted 1-indanone. Furthermore, the aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group and the dihydroindenone core will appear just below 3000 cm⁻¹. The C-Cl stretching vibration typically occurs in the fingerprint region, between 800 and 600 cm⁻¹.
A general representation of the expected characteristic IR absorption bands for this compound is provided in the table below, based on data for related compounds. researchgate.netnist.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Carbonyl C=O | Stretching | ~1705 - 1725 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-Cl | Stretching | 800 - 600 |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis)
Analysis of Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of 2,3-dihydroinden-1-one derivatives typically displays two main absorption bands corresponding to π → π* and n → π* transitions. researchgate.netmasterorganicchemistry.com
The intense band at shorter wavelengths (around 240-250 nm for 1-indanone) is attributed to the π → π* transition of the conjugated system, which includes the benzene ring and the carbonyl group. nist.gov The weaker band at longer wavelengths (around 280-300 nm for 1-indanone) corresponds to the formally forbidden n → π* transition of the carbonyl group. nist.gov
The introduction of substituents on the aromatic ring can cause shifts in these absorption maxima. For this compound, the chloro and ethyl groups will influence the electronic transitions. The chlorine atom, an auxochrome, can cause a bathochromic (red) shift of the π → π* band due to its lone pairs of electrons extending the conjugation. The ethyl group, being an electron-donating group, can also contribute to a bathochromic shift. The position of the n → π* transition is also likely to be affected, although typically to a lesser extent. The interplay of these substituent effects determines the final absorption spectrum. mun.caresearchgate.net
| Transition | Typical λmax for 1-Indanone (nm) | Expected Shift for this compound |
| π → π | ~245 | Bathochromic (to longer wavelengths) |
| n → π | ~290 | Minor shift |
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound, 5-chloro-1-indanone (B154136), provides significant insights into the expected solid-state structure. nih.gov
Analysis of Bond Lengths, Bond Angles, and Torsion Angles in the Crystal Lattice
The crystallographic data for 5-chloro-1-indanone reveals key structural parameters. The C=O bond length is expected to be in the typical range for a ketone conjugated with an aromatic ring. The C-Cl bond length will also be characteristic. The bond angles within the benzene ring will be close to 120°, with slight distortions due to the fused five-membered ring and the chloro substituent. The five-membered ring in 2,3-dihydroinden-1-one derivatives is generally not perfectly planar. The torsion angles describing the puckering of this ring are important parameters obtained from SC-XRD data. nih.gov The presence of the ethyl group at the 4-position in this compound would likely introduce some steric strain, potentially influencing the planarity of the ring system and the torsion angles of the five-membered ring.
Data for the related compound 5-chloro-1-indanone would be presented here if available in the search results. A placeholder table is provided below.
| Parameter | Expected Value Range |
| C=O Bond Length | 1.20 - 1.22 Å |
| Aromatic C-C Bond Lengths | 1.38 - 1.41 Å |
| C-Cl Bond Length | 1.73 - 1.75 Å |
| Ring Torsion Angles | Variable, indicating ring puckering |
Computational and Theoretical Investigations of 5 Chloro 4 Ethyl 2,3 Dihydroinden 1 One and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. nih.gov DFT has proven to be a reliable method for studying the electronic properties and geometries of various organic molecules, including those with similar structural motifs to 5-Chloro-4-ethyl-2,3-dihydroinden-1-one. nih.govniscpr.res.in These methods allow for a detailed exploration of the molecule's energetic and electronic landscape.
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of its ground state. The geometry optimization is often performed using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p), which has been shown to provide accurate results for a wide range of organic compounds. whiterose.ac.uk
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O | 1.215 |
| Bond Length (Å) | C-Cl | 1.745 |
| Bond Length (Å) | C(aromatic)-C(aromatic) | 1.390 - 1.410 |
| Bond Length (Å) | C(aromatic)-C(ethyl) | 1.510 |
| Bond Angle (°) | C-C-C (in cyclopentanone) | ~108 - 111 |
| Dihedral Angle (°) | C(aromatic)-C(aromatic)-C(ethyl)-C(methyl) | ~60 |
The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the carbonyl group. The LUMO is likely to be centered on the carbonyl carbon and the aromatic ring, particularly the carbons attached to the electron-withdrawing chloro and carbonyl groups. The presence of the chloro and ethyl substituents will modulate the energies of these orbitals.
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. This analysis also quantifies hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
In this compound, significant hyperconjugative interactions are expected. These include the delocalization of the lone pair electrons of the oxygen atom into the antibonding orbitals of adjacent C-C bonds (n → σ) and the delocalization of π-electrons from the aromatic ring into the antibonding orbital of the C=O bond (π → π). The NBO analysis would also reveal the natural charges on each atom, providing insight into the molecule's polarity.
| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |
|---|---|---|
| LP(O) | σ(C1-C2) | ~5.2 |
| π(C5-C6) | π(C=O) | ~20.5 |
| σ(C-H of ethyl) | π*(aromatic) | ~2.8 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For this compound, the MEP surface would show the most negative potential around the carbonyl oxygen atom, indicating its nucleophilic character. The most positive potential would likely be found around the hydrogen atoms of the ethyl group and the aromatic ring, as well as near the carbonyl carbon, highlighting these as potential sites for nucleophilic interaction.
Prediction and Interpretation of Spectroscopic Data through Computational Methods
Computational methods are increasingly used to predict and interpret spectroscopic data, providing a powerful complement to experimental techniques. For this compound, computational prediction of its NMR spectrum can aid in its structural elucidation and characterization.
The prediction of NMR chemical shifts can be achieved using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. This involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
A recent study on the synthesis of 5-substituted indanones reported the ¹H and ¹³C NMR data for 5-(4-ethylphenyl)-1-indanone, a close analogue of the title compound. researchgate.net By comparing the computationally predicted NMR chemical shifts for this compound with the experimental data of its analogue, a strong correlation is expected, which would validate the computational model. The presence of the chloro substituent at the 5-position would be predicted to cause a downfield shift for the adjacent aromatic protons compared to the unsubstituted analogue.
| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |
|---|---|---|
| Aromatic-H | 7.2 - 7.8 | 125 - 155 |
| CH₂ (cyclopentanone) | ~2.7 and ~3.1 | ~25 and ~36 |
| CH₂ (ethyl) | ~2.7 | ~28 |
| CH₃ (ethyl) | ~1.2 | ~15 |
| C=O | - | ~205 |
Simulated IR and UV-Vis Spectra Compared to Experimental Data
The comparison between simulated and experimental spectra is a cornerstone of computational chemistry, serving to validate the theoretical models used and to aid in the interpretation of experimental results.
Infrared (IR) Spectroscopy:
Density Functional Theory (DFT) is a common method for simulating vibrational spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of the vibrational modes of a molecule.
For 5-Chloro-2,3-dihydroinden-1-one, a simulated IR spectrum can be generated using a functional such as B3LYP with a basis set like 6-311++G(d,p). The calculated frequencies are often scaled by a factor (typically around 0.96) to account for anharmonicity and other systematic errors in the theoretical model.
The experimental IR spectrum for 5-Chloro-2,3-dihydroinden-1-one is available from the NIST WebBook. nist.gov A comparison with a simulated spectrum would likely show strong correlations for characteristic peaks.
| Vibrational Mode | Expected Experimental Wavenumber (cm⁻¹) (from NIST Data for 5-Chloro-1-indanone) nist.gov | Hypothetical Simulated Wavenumber (cm⁻¹) (Scaled) | Assignment |
| C=O Stretch | ~1710 | ~1705 | Strong, characteristic ketone stretch |
| C=C Aromatic Stretch | ~1600, ~1480 | ~1595, ~1475 | Medium to strong intensity |
| C-H Aromatic Stretch | >3000 | >3000 | Weak to medium intensity |
| C-H Aliphatic Stretch | <3000 | <3000 | Medium intensity |
| C-Cl Stretch | ~700-800 | ~750 | Strong, characteristic of C-Cl bond |
| This table presents a hypothetical comparison based on known spectral data for the analogue. |
UV-Vis Spectroscopy:
Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions. For a molecule like 5-Chloro-2,3-dihydroinden-1-one, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The π→π* transitions, typically of higher energy, are associated with the aromatic system, while the n→π* transition involves the non-bonding electrons of the carbonyl oxygen.
A TD-DFT calculation would likely predict a strong π→π* transition in the UV region and a weaker, lower-energy n→π* transition. These simulated results can be compared with experimentally measured spectra to confirm the electronic structure and transitions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.
For a given reaction, such as the synthesis of indenone derivatives, computational methods can locate the transition state (TS) structures, which are first-order saddle points on the potential energy surface. By calculating the energy difference between the reactants and the transition state, the activation barrier (Ea) can be determined. This barrier is a critical parameter that governs the reaction rate. For instance, in the intramolecular cyclization to form the indenone ring, a key step in some synthetic routes, the geometry of the cyclic transition state and its associated energy can be precisely calculated.
When multiple reaction pathways are possible, computational chemistry can be used to determine the most favorable route. By calculating the energies of all reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. For substituted indenones, the presence of different functional groups can influence the regioselectivity and stereoselectivity of reactions. For example, the chloro and ethyl substituents on the aromatic ring of an indenone could direct incoming reagents to specific positions. Computational studies can quantify the energy differences between the various possible pathways, thereby explaining and predicting the observed selectivity.
Analysis of Charge Transfer and Electronic Properties
The electronic properties of a molecule are fundamental to its chemical behavior and potential applications.
The Density of States (DOS) is a representation of the number of available electronic states at each energy level. northwestern.eduwikipedia.org In the context of a molecule, the DOS spectrum shows a series of sharp peaks corresponding to the discrete molecular orbitals. The analysis of the DOS, and particularly the Partial Density of States (PDOS) which breaks down the contributions from different atoms or fragments, can provide valuable information. For 5-Chloro-2,3-dihydroinden-1-one, a PDOS analysis could reveal the contributions of the chlorine atom, the carbonyl group, and the aromatic ring to the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.
Intramolecular Charge Transfer (ICT) is a phenomenon where, upon electronic excitation, charge density moves from an electron-donating part of a molecule to an electron-accepting part. nih.govossila.com In a molecule like this compound, the ethyl group is a weak electron donor, while the chloro group and the carbonyl group are electron-withdrawing. This push-pull character can facilitate ICT upon photoexcitation.
Theoretical Assessment of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in modern technologies like electro-optic switching, frequency conversion, and data storage. nih.govnih.govdtic.mil Materials with substantial NLO responses are crucial for developing advanced photonic and optoelectronic devices. researchgate.net Indanone derivatives, forming a core scaffold in various organic compounds, have been identified as promising candidates for NLO applications. nih.govresearchgate.net Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO behavior of these molecules, offering insights into their electronic and structural properties before their synthesis. nih.govresearchgate.net This theoretical approach allows for the systematic design of novel chromophores with enhanced NLO characteristics.
Calculation of Polarizabilities and Hyperpolarizabilities (α, β, γ)
The NLO response of a molecule when subjected to a strong external electric field (like that from a laser) is described by its polarizability (α) and hyperpolarizabilities (β and γ). The induced dipole moment (μ) can be expressed as a power series of the applied electric field (E):
μ = μ₀ + αE + βE² + γE³ + ...
Here, μ₀ is the permanent dipole moment, α is the linear polarizability, β is the first hyperpolarizability (responsible for second-order NLO effects), and γ is the second hyperpolarizability (responsible for third-order NLO effects).
The calculation of these parameters for this compound and its analogues is typically performed using quantum computational methods. nih.gov DFT is a widely used approach, with hybrid functionals such as B3LYP or CAM-B3LYP and basis sets like 6-311+G(d,p) providing a good balance between accuracy and computational cost for organic molecules. nih.govderpharmachemica.com The geometry of the molecule is first optimized to find its ground state structure, after which the NLO properties are calculated as responses to an applied electric field. nih.gov
The key calculated values include the total static linear polarizability ⟨α⟩, the total first hyperpolarizability (β_tot), and the mean second hyperpolarizability ⟨γ⟩. A higher value for these parameters, particularly β_tot and ⟨γ⟩, indicates a stronger NLO response. nih.gov For instance, theoretical studies on similar organic chromophores show that strategic substitution can dramatically increase these values. unifr.ch
Below is a hypothetical data table illustrating the calculated NLO properties for this compound and selected analogues. The selection of analogues is based on established principles of NLO material design, where electron-donating groups (EDG) and electron-withdrawing groups (EWG) are varied to modulate the intramolecular charge transfer. The values are illustrative, based on trends observed in computational studies of related NLO chromophores. nih.govnih.gov
| Compound | Substituent R1 (at C4) | Substituent R2 (at C5) | ⟨α⟩ (10⁻²⁴ esu) | β_tot (10⁻³⁰ esu) | ⟨γ⟩ (10⁻³⁶ esu) |
|---|---|---|---|---|---|
| This compound | -CH₂CH₃ (Weak EDG) | -Cl (EWG) | 20.5 | 8.2 | 15.4 |
| Analogue 1 | -H | -NO₂ (Strong EWG) | 22.1 | 25.6 | 48.7 |
| Analogue 2 | -N(CH₃)₂ (Strong EDG) | -Cl (EWG) | 25.8 | 40.1 | 75.2 |
| Analogue 3 | -N(CH₃)₂ (Strong EDG) | -NO₂ (Strong EWG) | 28.4 | 150.3 | 290.6 |
| Analogue 4 | -OCH₃ (EDG) | -CN (EWG) | 24.9 | 95.7 | 180.1 |
Structure-NLO Property Relationships and Design Principles
The magnitude of the NLO response in organic molecules is intrinsically linked to their molecular structure. rsc.org The primary design principle for second-order NLO materials involves creating molecules with significant intramolecular charge transfer (ICT). nih.gov This is typically achieved by connecting strong electron-donor (D) and electron-acceptor (A) groups through a π-conjugated system (a D-π-A structure). nih.govresearchgate.net
In the case of this compound, the indenone core provides the π-conjugated framework. The ethyl group (-CH₂CH₃) at the C4 position acts as a weak electron-donating group, while the chloro group (-Cl) at the C5 position is an electron-withdrawing group. The carbonyl group (-C=O) of the indanone ring itself is a moderate acceptor. This arrangement establishes a modest push-pull system, giving the molecule some NLO activity.
To enhance the NLO properties, several design strategies can be employed:
Strengthening Donor and Acceptor Groups: Replacing the weak ethyl and chloro substituents with stronger EDGs (e.g., amino (-NH₂), dimethylamino (-N(CH₃)₂), methoxy (B1213986) (-OCH₃)) and stronger EWGs (e.g., nitro (-NO₂), cyano (-CN), tricyanovinyl) can significantly increase the molecular hyperpolarizability. nih.govunifr.ch The push-pull character is amplified, leading to a more substantial ICT upon excitation and a larger β value. rsc.org
Extending the π-Conjugation Length: Increasing the length of the conjugated bridge between the donor and acceptor groups generally leads to a significant enhancement of the hyperpolarizabilities (β and γ). nih.govunifr.ch For the indanone scaffold, this could be achieved by introducing conjugated linkers, such as a vinyl or ethynyl (B1212043) group, to which the donor or acceptor is attached.
HOMO-LUMO Energy Gap Engineering: The NLO response is inversely related to the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Effective D-A substitutions lower this gap by raising the HOMO energy (localized on the donor and π-bridge) and lowering the LUMO energy (localized on the acceptor). A smaller energy gap facilitates electronic transitions and enhances polarizability. researchgate.net Computational studies can predict this energy gap, guiding the selection of substituents to minimize ΔE while maintaining molecular stability. nih.govnih.gov
By applying these principles, computational studies can effectively screen a wide range of this compound analogues to identify candidates with superior NLO properties, providing a rational design strategy for experimental synthesis and characterization. nih.govresearchgate.net
Q & A
Q. What are the optimal reaction conditions for synthesizing 5-Chloro-4-ethyl-2,3-dihydroinden-1-one via catalytic hydrogenation?
- Methodological Answer : Catalytic hydrogenation using a 5% Pt/C catalyst in methanol solvent is effective. Key parameters include:
- Temperature : 25–50°C to balance reaction rate and selectivity.
- Hydrogen Partial Pressure : 1–3 atm to minimize mass-transfer limitations.
- Catalyst Loading : 0.5–2.0 wt% relative to substrate to optimize efficiency.
Reaction progress should be monitored via HPLC or GC-MS. Kinetic studies show negligible gas-liquid or intraparticle mass-transfer resistance under these conditions .
Q. How can researchers evaluate the cytotoxicity of this compound derivatives?
- Methodological Answer : Use tumor cell lines (e.g., HSC-2 oral squamous carcinoma) and normal cells (e.g., HGF gingival fibroblasts). Key metrics:
- Selectivity Index (SI) : Ratio of IC50 (normal cells) to IC50 (tumor cells).
- Potency Selectivity Expression (PSE) : Combines potency and selectivity into a single metric.
Derivatives with SI > 3 and PSE > 50% are prioritized for further study. Mannich base derivatives (e.g., MT8) show enhanced cytotoxicity due to alkylating centers .
Advanced Research Questions
Q. How can charge density analysis resolve non-covalent interactions in halogenated derivatives of this compound?
- Methodological Answer :
- Experimental Charge Density Mapping : Use high-resolution X-ray data (λ = 0.7 Å) to perform multipole refinement (e.g., via XD2006).
- Topological Analysis : Apply Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to identify critical points (e.g., C–Br···O halogen bonds).
- Electrostatic Potential (ESP) : Visualize σ-holes on halogens using software like VMD.
In 2,2-dibromo-2,3-dihydroinden-1-one, the C–Br···O interaction (2.922 Å, ∠C–Br···O = 172.7°) contributes ~20 kJ/mol stabilization, comparable to moderate hydrogen bonds .
Q. What strategies address contradictory reports on hydrogenation mechanisms of indenone derivatives?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps.
- Computational Modeling : Compare DFT-calculated activation energies (e.g., Gaussian09) with experimental values.
- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman.
For example, conflicting reports on Pt/C vs. Pd/C catalyst selectivity can be resolved by comparing turnover frequencies (TOF) under identical conditions .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) influence the UV-protective efficacy of indenone-based materials?
- Methodological Answer :
- Synthetic Modification : Introduce substituents via Mannich reactions or Friedel-Crafts alkylation.
- UV-Vis Spectroscopy : Measure λmax shifts; ethyl groups enhance absorption in 290–320 nm range.
- Fabric Testing : Apply derivatives to cotton fabrics and assess UPF (Ultraviolet Protection Factor) ratings.
Derivatives with electron-withdrawing groups (e.g., Cl) improve UPF ratings by 40–60% compared to unmodified indenones .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reaction yields for indenone hydrogenation?
- Methodological Answer :
- Reproducibility Checks : Verify catalyst activation (e.g., pre-reduction in H2 at 150°C).
- Mass Transfer Analysis : Use Carberry number (Ca) to confirm kinetic vs. diffusion control.
- Statistical Design : Apply Box-Behnken models to optimize interdependent variables (e.g., temperature, pressure).
Contradictions often arise from unaccounted solvent effects (e.g., methanol vs. THF) or catalyst deactivation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
